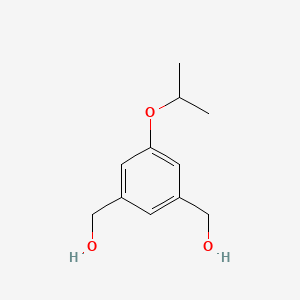

(3-Hydroxymethyl-5-isopropoxyphenyl)-methanol

Description

Properties

IUPAC Name |

[3-(hydroxymethyl)-5-propan-2-yloxyphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-8(2)14-11-4-9(6-12)3-10(5-11)7-13/h3-5,8,12-13H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUDQRINMVEZCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxymethyl-5-isopropoxyphenyl)-methanol typically involves the reaction of 3-hydroxymethylphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of (3-Hydroxymethyl-5-isopropoxyphenyl)-methanol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxymethyl-5-isopropoxyphenyl)-methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or sodium methoxide.

Major Products Formed

Oxidation: Formation of (3-carboxy-5-isopropoxyphenyl)-methanol.

Reduction: Formation of (3-hydroxymethyl-5-isopropoxyphenyl)-methanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Hydroxymethyl-5-isopropoxyphenyl)-methanol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Hydroxymethyl-5-isopropoxyphenyl)-methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Substituent Effects: The isopropoxy group in (3-Hydroxymethyl-5-isopropoxyphenyl)-methanol increases steric bulk and lipophilicity compared to the methoxy group in 3-(Hydroxymethyl)-5-methoxyphenol. This substitution reduces water solubility but may enhance membrane permeability in biological systems. The dichlorophenyl and isoxazole groups in [3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl]methanol introduce electronegative chlorine atoms and a heterocyclic ring, improving thermal stability and resistance to oxidative degradation .

- Hydroxymethyl Reactivity: Both (3-Hydroxymethyl-5-isopropoxyphenyl)-methanol and 3-(Hydroxymethyl)-5-methoxyphenol contain hydroxymethyl groups, which are prone to oxidation or esterification. However, the electron-donating isopropoxy group in the former may slightly reduce the hydroxyl group’s acidity compared to the methoxy analog .

Physicochemical Properties

- Lipophilicity: The isopropoxy substituent increases the logP (partition coefficient) of (3-Hydroxymethyl-5-isopropoxyphenyl)-methanol relative to the methoxy analog, making it more suitable for lipid-rich environments. The dichlorophenyl-isoxazole derivative () has the highest logP due to halogen atoms and aromatic heterocycles, favoring applications in hydrophobic matrices .

- Solubility: 3-(Hydroxymethyl)-5-methoxyphenol’s smaller substituents (methoxy) enhance aqueous solubility (~25 mg/mL estimated), whereas the isopropoxy analog’s solubility is likely <10 mg/mL.

Biological Activity

(3-Hydroxymethyl-5-isopropoxyphenyl)-methanol, also known by its CAS number 1823335-34-7, is a compound that has garnered interest in various fields of biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of (3-Hydroxymethyl-5-isopropoxyphenyl)-methanol includes a hydroxymethyl group and an isopropoxy group attached to a phenyl ring. This arrangement may influence its interactions with biological targets, enhancing its potential activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.25 g/mol |

| CAS Number | 1823335-34-7 |

| IUPAC Name | (3-Hydroxymethyl-5-isopropoxyphenyl)-methanol |

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of hydroxymethyl and isopropoxy groups may contribute to radical scavenging abilities. In vitro studies have shown that such compounds can reduce oxidative stress markers in cellular models, suggesting potential applications in preventing oxidative damage-related diseases.

Antimicrobial Activity

Preliminary studies have demonstrated that (3-Hydroxymethyl-5-isopropoxyphenyl)-methanol exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antimicrobial agents.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

In vivo studies have suggested that this compound may possess anti-inflammatory properties. It has been observed to downregulate pro-inflammatory cytokines in animal models of inflammation, indicating a potential therapeutic role in inflammatory diseases.

Case Studies

-

Antioxidant Efficacy in Cellular Models

A study investigated the antioxidant effects of (3-Hydroxymethyl-5-isopropoxyphenyl)-methanol on human fibroblasts exposed to oxidative stress. Results showed a significant reduction in reactive oxygen species (ROS) levels, supporting its potential as an antioxidant agent. -

Antimicrobial Testing

In a controlled laboratory setting, the compound was tested against a panel of pathogens. The results indicated that it inhibited bacterial growth effectively, particularly in Gram-positive bacteria, highlighting its potential as a natural antimicrobial agent.

The biological activity of (3-Hydroxymethyl-5-isopropoxyphenyl)-methanol can be attributed to its ability to interact with various biomolecules. The hydroxymethyl group may facilitate hydrogen bonding with target proteins or enzymes, while the isopropoxy group could enhance lipophilicity, aiding membrane penetration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.